molecular formula C14H10BrClN2O3 B3715716 N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide CAS No. 5574-56-1

N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide

Cat. No.: B3715716
CAS No.: 5574-56-1
M. Wt: 369.60 g/mol
InChI Key: FJSSJWHZACUKCL-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide is a synthetic small molecule belonging to the benzamide class, characterized by its specific halogen and nitro substitutions. This compound is provided as a high-purity material for chemical and biological research applications. Its structure, featuring a 4-chloro-3-nitrobenzamide core, is recognized as a key pharmacophore for covalent binding to biological targets, primarily through nucleophilic aromatic substitution (SNAr) mechanisms . Preliminary research on structurally similar benzamide compounds indicates potential value in anticancer research. Analogous molecules have demonstrated potent cytotoxic activity against difficult-to-treat cancer cell lines, including small cell lung cancer (SCLC) . The mechanism is associated with covalent modification of β-tubulin at Cys239 within the colchicine binding site, which disrupts microtubule dynamics and leads to inhibition of cancer cell proliferation . Furthermore, related pyrazine carboxamide derivatives have shown significant antibacterial activity against extensively drug-resistant (XDR) bacterial pathogens, such as Salmonella Typhi, with some analogs exhibiting strong inhibitory effects . The 4-chloro-3-nitro substitution pattern is critical for this bioactivity, as it facilitates irreversible binding to target proteins . This compound serves as a versatile chemical intermediate and a critical tool for researchers investigating novel therapeutic strategies, particularly in the fields of oncology and infectious disease. It is ideal for establishing structure-activity relationships (SAR), profiling mechanisms of action, and exploring new approaches to combat drug resistance. Please note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O3/c1-8-6-10(3-4-11(8)15)17-14(19)9-2-5-12(16)13(7-9)18(20)21/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSSJWHZACUKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971117
Record name N-(4-Bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5574-56-1
Record name N-(4-Bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide typically involves a multi-step process:

    Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Chlorination: Chlorination is carried out using chlorine gas or thionyl chloride.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and the employment of automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products:

    Reduction of Nitro Group: Formation of N-(4-bromo-3-methylphenyl)-4-chloro-3-aminobenzamide.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide exhibits potential anticancer properties. Its mechanism of action often involves the inhibition of specific enzymes or receptors that are crucial in cancer cell proliferation. For instance, compounds with similar structures have been shown to interfere with cellular signaling pathways, thereby inhibiting the growth of cancer cells.

Drug Development
This compound serves as a lead candidate in drug development due to its structural features that allow for modifications leading to derivatives with enhanced biological activity. The presence of the nitro group is particularly significant as it can undergo bioreduction, forming reactive intermediates that may exert cytotoxic effects against various cancer cell lines. Furthermore, studies have explored its binding affinity to specific molecular targets, which is essential for designing effective therapeutics .

Biological Research

Biological Activity Exploration
this compound has been investigated for its potential biological activities beyond anticancer effects. It is being studied for antimicrobial properties and its interactions with various cellular targets. The compound's unique electronic environment, influenced by the combination of electron-withdrawing and electron-donating groups, enhances its reactivity and biological efficacy.

Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor. Interaction studies highlight its ability to modulate enzyme activity, which is crucial for therapeutic applications. The structure-activity relationship (SAR) analysis indicates that small modifications can significantly impact its biological efficacy, emphasizing the importance of understanding these interactions .

Material Science

Advanced Materials Development
In addition to its applications in medicine and biology, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for synthesizing new materials with specific functionalities. This includes applications in polymer science where such compounds can serve as monomers or additives to enhance material properties.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Medicinal ChemistryAnticancer drug developmentExhibits potential cytotoxic effects on cancer cells
Drug lead candidateStructural modifications enhance biological activity
Biological ResearchAntimicrobial studiesPotential interactions with cellular targets
Enzyme inhibitionModulates enzyme activity; critical for drug design
Material ScienceAdvanced materials synthesisUseful as monomers/additives in polymer science

Case Studies and Research Findings

  • Anticancer Mechanism Investigation
    A study focusing on the compound's interaction with BRD4 (a bromodomain protein involved in cancer) demonstrated that it could inhibit the transcription of oncogenes like c-MYC and BCL-2 by disrupting the protein's function. This dual inhibition strategy presents a promising avenue for treating various cancers through a polypharmacological approach .
  • Synthesis and Modification Studies
    The synthesis pathways explored various routes to obtain this compound with high purity and yield. Optimization techniques were employed to enhance production efficiency, which is critical for scaling up for industrial applications.

Mechanism of Action

The mechanism by which N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The nitro group's position (3- vs. 4-) significantly alters electronic properties.
  • Halogen Effects : Bromine (in the target compound) introduces greater steric bulk and polarizability compared to chlorine or methoxy groups, which may affect binding interactions in biological or material applications .
  • Functional Groups : Acetamido () and methoxy () substituents enhance hydrogen-bonding capacity, contrasting with the hydrophobic methyl group in the target compound .

Physicochemical and Functional Properties

  • Solubility : Methoxy and acetamido groups () improve aqueous solubility compared to halogenated analogs like the target compound, which is likely more soluble in organic solvents .
  • Stability : Nitro groups enhance thermal stability but may increase sensitivity to reducing agents. Bromine substituents (target compound) could confer resistance to enzymatic degradation in biological systems .

Biological Activity

N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BrClN2O3C_{14}H_{13}BrClN_2O_3, with a molecular weight of approximately 360.6 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity:

PropertyValue
Molecular FormulaC₁₄H₁₃BrClN₂O₃
Molecular Weight360.6 g/mol
Functional GroupsBromo, Chloro, Nitro

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, the nitro group can undergo bioreduction, forming reactive intermediates that exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism may involve:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially modulating their activity and affecting cellular signaling pathways.
  • Cytotoxic Effects : The compound demonstrates cytotoxicity against cancer cells by disrupting critical cellular functions, possibly through interference with microtubule dynamics .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : In vitro studies have demonstrated significant antiproliferative effects against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The compound's IC50 values indicate potent cytotoxicity, with values as low as 10 µM in some cases .
  • Enzyme Inhibition : Binding affinity studies suggest that the compound can effectively inhibit butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases . Molecular docking studies have shown that it binds to the active site of BChE, indicating its potential as a therapeutic agent in Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study reported that the compound shows significant cytotoxic effects on MCF7 and HeLa cells, with IC50 values indicating high potency. These findings suggest its potential as an anticancer therapeutic agent.
  • Binding Affinity Studies : Molecular docking analyses revealed that the compound effectively binds to tubulin, implicating it in the modulation of microtubule dynamics critical for cancer cell proliferation .
  • Enzymatic Studies : Research has shown that the compound inhibits BChE with notable selectivity over acetylcholinesterase (AChE), which could be beneficial for developing treatments for conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamideContains a methoxy group instead of chloroPotentially different biological activity due to methoxy group
3-bromo-N-(4-butylphenyl)-4-methoxybenzenesulfonamideDifferent alkyl chain lengthVariation in solubility and lipophilicity
N-(4-chlorophenyl)-4-methoxybenzenesulfonamideLacks bromine and chlorine substituentsMay exhibit reduced reactivity compared to halogenated compounds

Q & A

Q. What are the standard synthetic routes for N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide?

The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-chloro-3-nitrobenzoyl chloride with 4-bromo-3-methylaniline in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions. The reaction typically requires a base, such as triethylamine, to neutralize HCl byproducts. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the purity and structural identity of this compound validated?

Characterization relies on spectroscopic methods:

  • 1H/13C NMR : Confirms substitution patterns (e.g., nitro group at C3, bromo and methyl groups on the phenyl ring).
  • Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ peak at m/z 383.57).
  • UV-Vis spectroscopy : Assesses electronic transitions influenced by nitro and halogen groups .

Q. What solvent systems are optimal for solubility studies?

The compound exhibits limited solubility in polar protic solvents (e.g., water, methanol) but dissolves well in aprotic solvents like DMSO, DMF, or dichloromethane. Solubility can be enhanced using co-solvents (e.g., DMSO:water mixtures) for biological assays .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, minimizing side reactions like hydrolysis of the benzoyl chloride. ICReDD’s reaction path search algorithms integrate experimental data to refine parameters (e.g., solvent polarity, temperature) for improved yield (>85%) .

Q. What strategies mitigate nitro group instability during functionalization?

Nitro groups are prone to reduction under acidic/basic conditions. To preserve functionality:

  • Use mild reducing agents (e.g., catalytic hydrogenation with Pd/C) for selective transformations.
  • Avoid high temperatures (>80°C) in polar aprotic solvents.
  • Monitor reactions via TLC or HPLC to detect degradation early .

Q. How does steric hindrance from the 3-methyl group affect reactivity?

The methyl group at the 3-position creates steric bulk, slowing nucleophilic attacks on the amide carbonyl. Kinetic studies (e.g., Hammett plots) show a 30% reduction in acylation rates compared to unsubstituted analogs. This necessitates longer reaction times or elevated temperatures for complete conversion .

Q. What biological targets are hypothesized for this compound?

The nitro and halogen substituents suggest potential as:

  • Kinase inhibitors : Computational docking studies (AutoDock Vina) predict binding to ATP pockets of tyrosine kinases (e.g., EGFR).
  • Antimicrobial agents : Nitro groups may disrupt bacterial redox pathways.
    Validate via enzymatic assays (e.g., NADH oxidation inhibition) or microbial growth curves .

Methodological Guidance

Q. How to resolve spectral contradictions in structural elucidation?

  • Contradiction : Overlapping NMR signals from aromatic protons.
  • Solution : Use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, NOESY can distinguish para-substituted bromo groups from meta-substituted methyl groups .

Q. What analytical techniques quantify trace impurities?

  • HPLC-MS : Detects impurities <0.1% using C18 columns (acetonitrile/water + 0.1% formic acid).
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline samples (e.g., dihedral angles between benzamide and phenyl rings) .

Q. How to design derivatives for enhanced bioactivity?

  • Electron-withdrawing groups : Introduce fluorines at C2 to stabilize the amide bond.
  • Prodrug strategies : Convert nitro groups to amines (via in vivo reduction) for targeted delivery.
    Screen derivatives using QSAR models correlating logP, molar refractivity, and IC50 values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide
Reactant of Route 2
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N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide

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